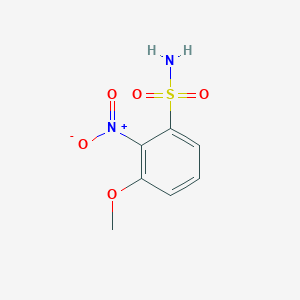

3-Methoxy-2-nitrobenzene-1-sulfonamide

Beschreibung

Eigenschaften

Molekularformel |

C7H8N2O5S |

|---|---|

Molekulargewicht |

232.22 g/mol |

IUPAC-Name |

3-methoxy-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C7H8N2O5S/c1-14-5-3-2-4-6(15(8,12)13)7(5)9(10)11/h2-4H,1H3,(H2,8,12,13) |

InChI-Schlüssel |

UMZOXTSEIZQCME-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=CC=C1)S(=O)(=O)N)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Classical Multi-step Synthesis from Benzene Derivatives

The classical approach to sulfonamide derivatives, including 3-methoxy-2-nitrobenzene-1-sulfonamide, follows a sequence starting from benzene or substituted benzene derivatives:

This approach is well-established and yields moderate to high purity products but may require careful control of reaction conditions to avoid over-nitration or side reactions.

Modern One-Pot and Continuous Flow Methods

Recent advances have introduced more efficient and environmentally friendly methods:

- Microwave-assisted synthesis and one-pot reactions combine nitration and sulfonation steps, reducing reaction time and improving yields.

- Continuous-flow reactors enable precise control of reaction parameters (temperature, flow rate, acid concentration), improving nitration selectivity and product throughput. For example, continuous-flow nitration of o-xylene analogs achieved yields up to 94.1% with high selectivity by optimizing acid ratios and residence time.

- Metal-free three-component reactions using arenediazonium salts, sodium pyrosulfite, and sodium azide provide sulfonamides under mild conditions, avoiding harsh sulfonation reagents.

- Copper-catalyzed three-component reactions with arylboronic acids, nitroarenes, and potassium pyrosulfite offer green synthetic routes with high atom economy and reduced toxic by-products.

Purification and High-Purity Preparation Techniques

A patented method describes a two-step process to achieve high-purity sulfonamide compounds from crude sulfonamide intermediates:

This method overcomes solubility and purification challenges typical in sulfonamide synthesis, making it suitable for industrial scale production.

Summary Table of Preparation Methods

Research Findings and Analysis

- The presence of electron-donating groups like methoxy (-OCH₃) influences nitration regioselectivity and sulfonation reactivity, favoring ortho substitution patterns relevant to this compound.

- Continuous-flow nitration techniques significantly improve product yield and selectivity compared to batch processes by fine-tuning acid concentration and residence time.

- The use of sodium pyrosulfite and copper catalysis in sulfonamide synthesis represents a promising green chemistry approach, reducing hazardous waste and improving atom economy.

- The patented purification strategy addresses a common bottleneck in sulfonamide synthesis—poor solubility and difficult purification—by converting crude products into soluble intermediates, facilitating high-purity isolation.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The methoxy group (-OCH3) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Reduction: 3-Methoxy-2-aminobenzene-1-sulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, although less common.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

3-Methoxy-4-nitrobenzene-1-sulfonamide is used across various scientific disciplines:

- Organic Synthesis: It serves as a building block in synthesizing various organic compounds. The sulfonamide group can be modified and utilized in various reactions to introduce specific functionalities into target molecules.

- Medicinal Chemistry: This compound is a crucial intermediate in synthesizing compounds with potential pharmacological applications. For example, it is used in preparing 2-Methoxy-5-{4-oxo-2-((E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl)benzene-1-sulfonamide, a compound with potential therapeutic properties.

Sulfonamides as Antibacterial Agents

Sulfonamides, in general, are known for their antibacterial properties and have been used to combat various infections .

- MRSA Inhibition: Novel sulfonamide derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) . For instance, N-(5-methylisoxazole-3-yl)benzenesulfonamide inhibited MRSA with a MIC of 9.5 μg/ml .

- Broad-Spectrum Activity: Some sulfonamide derivatives exhibit broad-spectrum activity against Gram-negative and Gram-positive pathogens, including multidrug-resistant isolates such as MRSA, vancomycin-resistant enterococci (VRE), and S. epidermidis .

Potential Therapeutic Applications

While the primary application of 3-Methoxy-4-nitrobenzene-1-sulfonamide lies in its role as a synthetic intermediate, the broader class of sulfonamide compounds has significant therapeutic potential.

- Antimicrobial Activity: Sulfonamides have been explored for their antimicrobial activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat) . Specific substitutions on the phenylthiol ring can significantly impact their activity .

- Anticancer Activity: Indole derivatives containing sulfonamide groups have shown promise as anticancer agents . These compounds can inhibit tumor growth and induce apoptosis in cancer cells .

Chemical Reactions

5-Methoxy-4-methyl-2-nitrobenzene-1-sulfonamide can undergo several chemical reactions:

- Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

- Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

- Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Wirkmechanismus

The mechanism of action of 3-Methoxy-2-nitrobenzene-1-sulfonamide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Methoxy vs. Chloro: 1,5-Dichloro-3-Methoxy-2-nitrobenzene demonstrates that chloro substituents increase lipophilicity and resistance to oxidation compared to methoxy, which acts as an electron-donating group. This distinction may influence agrochemical stability.

Biological and Catalytic Relevance: Sulfonamides with triazine linkages (e.g., metsulfuron-methyl) exhibit herbicidal activity via acetolactate synthase inhibition, whereas this compound’s lack of a triazine moiety suggests divergent applications. The N,O-bidentate directing group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlights the importance of substituent positioning for metal-catalyzed C–H activation.

Crystallographic and Stability Data :

- N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide’s single-crystal X-ray structure (R factor = 0.045) confirms planar aromatic systems and hydrogen-bonded networks, suggesting that this compound may exhibit comparable crystallinity.

Research Findings and Data Gaps

- Toxicity and Safety : 1,5-Dichloro-3-Methoxy-2-nitrobenzene’s MSDS highlights risks associated with nitroaromatics (e.g., respiratory irritation), suggesting similar precautions for this compound.

- Agrochemical Potential: The absence of a triazine ring in this compound differentiates it from sulfonylurea herbicides, implying non-herbicidal applications unless coupled with additional bioactive moieties.

Biologische Aktivität

3-Methoxy-2-nitrobenzene-1-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.

The synthesis of this compound involves several key steps:

- Nitration : 3-Methoxybenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the methoxy group.

- Sulfonation : The nitrated product undergoes sulfonation with fuming sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.

- Conversion to Sulfonamide : The sulfonic acid derivative is converted to the sulfonamide by reaction with ammonia or an amine.

The biological activity of this compound is largely attributed to its sulfonamide group, which can mimic para-aminobenzoic acid (PABA). This structural similarity allows it to inhibit enzymes involved in folate synthesis, particularly in bacteria, thereby disrupting bacterial growth and replication. The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties . The mechanism generally involves the reduction of the nitro group to form toxic intermediates that bind covalently to DNA, causing cellular damage and death. This property makes this compound a candidate for further development as an antibacterial agent .

Anticancer Potential

Studies have shown that nitro-containing compounds can also exhibit anticancer activity . For instance, certain derivatives have been found to inhibit key enzymes involved in tumor proliferation. The ability of this compound to modulate enzyme activity suggests potential applications in cancer therapeutics .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Methoxy-3-nitrobenzene-1-sulfonamide | Nitro and methoxy groups in different positions | Antibacterial and anticancer properties |

| 2-Methoxy-5-nitrobenzene-1-sulfonamide | Different functional group positioning | Varies in efficacy against specific bacteria |

| 3-Methoxy-4-nitrobenzene-1-sulfonamide | Alternative positioning of nitro group | Potentially different enzyme inhibition profile |

This table highlights how the positioning of functional groups can influence biological activity, emphasizing the importance of structural modifications in drug design.

Case Studies and Research Findings

Several studies have investigated the biological activity of related sulfonamides:

- Antibacterial Efficacy : A study demonstrated that sulfonamides like sulfadiazine show effectiveness against various bacterial strains, supporting the hypothesis that similar compounds may also possess significant antibacterial properties .

- Cytotoxicity Evaluation : Research on other nitro-containing compounds has shown varying degrees of cytotoxicity against human cancer cell lines, indicating a potential pathway for further exploration with this compound .

- Enzyme Inhibition Studies : Investigations into the inhibitory effects on carbonic anhydrase suggest that modifications in sulfonamide structures can lead to enhanced selectivity and potency against specific isoforms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Methoxy-2-nitrobenzene-1-sulfonamide with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or sulfonylation reactions. For instance, reacting 2-nitro-3-methoxyaniline with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions is a common approach . Optimization includes:

- Reagent Ratios : Maintaining a 1:1.2 molar ratio of amine to sulfonyl chloride to minimize side products.

- Temperature Control : Conducting reactions at 0–5°C to suppress hydrolysis of the sulfonyl chloride.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) for ≥95% purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., methoxy at δ 3.8–4.0 ppm, sulfonamide protons at δ 7.5–8.2 ppm) .

- X-ray Crystallography : Resolves bond angles (e.g., C–S–N ~106°) and confirms regiochemistry of nitro and methoxy substituents .

- IR Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm) and nitro group vibrations (~1520 cm) .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability assays under varying pH (2–12) reveal:

- Acidic Conditions (pH < 4) : Hydrolysis of the sulfonamide group occurs, forming sulfonic acid derivatives.

- Neutral to Alkaline Conditions (pH 7–10) : Compound remains stable for >48 hours.

- Analytical Tools : HPLC-MS monitors degradation products; kinetic studies use Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- Computational Setup : B3LYP/6-31G(d) basis set calculates electron density maps and Fukui indices to identify reactive sites (e.g., nitro group as an electron-withdrawing director) .

- Validation : Compare predicted regioselectivity (e.g., para vs. meta substitution) with experimental HPLC-MS data from nitration or halogenation reactions .

Q. How can contradictory biological activity data for this compound be resolved across different studies?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., MIC assays for antimicrobial activity using CLSI guidelines).

- Structural Confounders : Verify purity (>98%) via HPLC and rule out isomers (e.g., 2-nitro vs. 4-nitro derivatives) .

- Statistical Triangulation : Apply mixed-effects models to reconcile discrepancies in IC values across cell lines .

Q. What factors govern the regioselectivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer :

- Electronic Effects : Nitro groups deactivate the ring, directing nucleophiles to the methoxy-adjacent position.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.

- Experimental Design : Use N-labeled reagents and H-N HMBC NMR to track substitution pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.